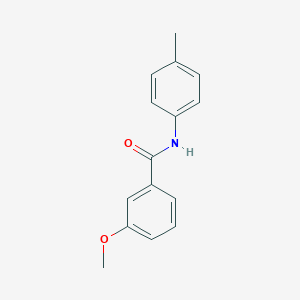

3-methoxy-N-(4-methylphenyl)benzamide

Descripción

3-Methoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 4-methylphenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between 3-methoxybenzoic acid derivatives and 4-methylaniline, as seen in analogous compounds like 3-acetoxy-2-methyl-N-(4-methylphenyl)benzamide . Structural analyses using X-ray diffraction and DFT calculations have confirmed its planar aromatic core and intermolecular hydrogen bonding patterns, which influence crystallinity and stability .

Propiedades

Número CAS |

97497-94-4 |

|---|---|

Fórmula molecular |

C15H15NO2 |

Peso molecular |

241.28g/mol |

Nombre IUPAC |

3-methoxy-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-15(17)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3,(H,16,17) |

Clave InChI |

BIJLHGLTLCKSIT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |

SMILES canónico |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations on the Benzoyl Ring

- 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide Structural Difference: Replaces the methoxy group with an acetoxy group and introduces a methyl group at the 2-position. X-ray studies show similar hydrogen-bonding networks but distinct crystal packing .

- 4-Methoxy-N-(3-methylphenyl)benzamide

- Structural Difference : Methoxy group at the 4-position (vs. 3-position) and a 3-methylphenyl substituent.

- Impact : The positional isomerism affects dipole moments and solubility. This compound shows lower melting points (e.g., 217–220°C for related triazine derivatives) compared to 3-methoxy analogs .

Heterocyclic and Complex Substituents

- 4-Methoxy-N-[5-phenyl-4-(p-tolyl)thiazol-2-yl]benzamide

- 3-Chloro-N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide Structural Difference: Chloro substituent at the 3-position and a thiourea-linked 4-methoxybenzoyl group. Impact: The chloro group increases electrophilicity, while the thiourea bridge facilitates hydrogen bonding, making it a candidate for enzyme inhibition studies .

Pharmacologically Active Derivatives

- 4-((Cyclohexylamino)methyl)-3-methoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (Compound 8p) Structural Difference: Pyrimidine and pyridine heterocycles with a cyclohexylamino group. Impact: The pyridinyl-pyrimidine core enhances interactions with ATP-binding pockets in kinases, as demonstrated in analogs developed for cancer therapy .

- (R)-4-((8-Cyclopentyl-7-isobutyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide Structural Difference: Tetrahydropt eridine and piperidine moieties. Impact: The pteridine ring system confers dual inhibitory activity against BRD4 and PLK1, highlighting the role of fused heterocycles in multitarget therapies .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.